N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide
N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
898643-66-8
VCID:
VC0349234
InChI:
InChI=1S/C16H21N3O4S2/c1-3-5-10-25(21,22)16-19-18-15(24-16)17-14(20)12-7-6-8-13(11-12)23-9-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,17,18,20)
SMILES:
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCCC
Molecular Formula:
C16H21N3O4S2
Molecular Weight:
383.5g/mol
N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide
CAS No.: 898643-66-8
Main Products
VCID: VC0349234
Molecular Formula: C16H21N3O4S2
Molecular Weight: 383.5g/mol
CAS No. | 898643-66-8 |
---|---|
Product Name | N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide |
Molecular Formula | C16H21N3O4S2 |
Molecular Weight | 383.5g/mol |
IUPAC Name | N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide |
Standard InChI | InChI=1S/C16H21N3O4S2/c1-3-5-10-25(21,22)16-19-18-15(24-16)17-14(20)12-7-6-8-13(11-12)23-9-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,17,18,20) |
Standard InChIKey | OLRNNPXSCYUVET-UHFFFAOYSA-N |
SMILES | CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCCC |
Canonical SMILES | CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCCC |
PubChem Compound | 8071909 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume